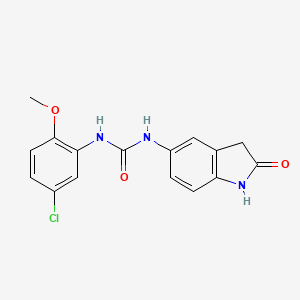

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-23-14-5-2-10(17)8-13(14)20-16(22)18-11-3-4-12-9(6-11)7-15(21)19-12/h2-6,8H,7H2,1H3,(H,19,21)(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHCRJGUCXVTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with isocyanates or carbamates under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Aryl Group Modifications

- Quinoline vs. Oxoindoline (PQ401 vs. Target Compound): The quinoline group in PQ401 likely enhances π-π interactions in kinase binding pockets, whereas the oxoindoline in the target compound may favor hydrogen bonding via its carbonyl group .

- Trifluoromethylphenyl vs. Methoxyphenyl (Compound vs. Target) : The trifluoromethyl group in improves metabolic resistance but may reduce solubility compared to the methoxy group in the target compound.

Electronic and Steric Effects

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its molecular formula is C₁₇H₁₆ClN₃O₃, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and an indolin-2-one moiety, contributing to its unique properties. The presence of these functional groups enhances its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₃O₃ |

| Molecular Weight | 345.8 g/mol |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea |

Biological Activity

The biological activity of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cancer progression and inflammatory responses. Studies suggest that it could affect kinases and proteases, which are vital for cellular signaling.

- Receptor Binding : It may also interact with receptors that modulate physiological responses, potentially influencing processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various urea derivatives, including 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea. The compound demonstrated significant inhibitory effects on cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin.

Study 2: Enzyme Interaction

Research indicated that this compound effectively inhibits certain kinases involved in tumor growth. The specific binding affinity was assessed using biochemical assays, revealing a promising profile for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloroindole derivatives | Indole core, chloro substitution | Variability in nitrogen positioning |

| Urea derivatives | Urea linkage, various aryl substitutions | Diverse biological activities |

| Methoxy-substituted phenols | Phenolic structure with methoxy groups | Potential antioxidant properties |

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals:

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves the planar urea core and dihedral angles between aromatic rings, confirming intramolecular hydrogen bonding . Crystallization in ethanol/water mixtures (7:3) yields diffraction-quality crystals .

How can researchers design biochemical assays to evaluate its kinase inhibitory activity?

Q. Advanced Research Focus

- Kinase selectivity profiling : Use ATP-competitive assays (e.g., ADP-Glo™) across a panel of 50+ kinases (e.g., JAK2, EGFR).

- IC₅₀ determination : Dose-response curves (0.1–100 µM) with recombinant kinases in Tris-HCl buffer (pH 7.5) + 10 mM MgCl₂ .

- Data validation : Cross-validate with cellular assays (e.g., Western blot for phospho-targets) to rule out false positives from assay artifacts .

How should contradictory bioactivity data between in vitro and cell-based assays be resolved?

Advanced Research Focus

Contradictions often arise from:

- Solubility limitations : Use DMSO stock concentrations <0.1% to avoid cytotoxicity .

- Metabolic instability : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Off-target effects : Employ CRISPR knockouts of suspected targets to confirm mechanism .

Orthogonal assays (e.g., SPR for binding affinity) and structural analogs (e.g., halogen substitution) clarify structure-activity relationships .

What strategies are recommended for structural modifications to enhance solubility without compromising activity?

Q. Advanced Research Focus

- Polar substituents : Introduce sulfonate or tertiary amine groups on the methoxyphenyl ring to improve aqueous solubility .

- Prodrug approaches : Mask urea NH with acetyl groups, cleaved intracellularly by esterases .

- Co-crystallization studies : Identify solvent-exposed regions for modification using Protein Data Bank (PDB) structures of target kinases .

How can computational methods predict binding modes and off-target risks?

Q. Advanced Research Focus

- Molecular docking : Use MOE or AutoDock Vina with kinase ATP-binding site PDB files (e.g., 4HVD for JAK2). Prioritize poses with urea NH forming H-bonds to hinge region residues .

- Pharmacophore modeling : Align electronegative groups (Cl, O) with key kinase hydrophobic pockets .

- Off-target screening : SwissTargetPrediction or ChEMBL database mining identifies risks (e.g., GPCRs) .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Advanced Research Focus

- Matrix interference : Use LC-MS/MS with deuterated internal standards (e.g., D₄-urea analog) .

- Low recovery : Solid-phase extraction (C18 cartridges) with methanol elution improves sensitivity (LOQ: 1 ng/mL) .

- Degradation : Stabilize plasma samples with EDTA and immediate freezing (−80°C) .

How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

Q. Advanced Research Focus

- pH-dependent hydrolysis : Urea bond cleavage accelerates at pH >8.0. Stability studies (37°C, PBS) show t₁/₂ of 12 hours at pH 7.4 .

- Lyophilization : Formulate with trehalose (1:5 ratio) for long-term storage (>6 months at −20°C) .

- Nanoencapsulation : PLGA nanoparticles (150 nm size) enhance plasma stability and tumor targeting .

What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

Q. Advanced Research Focus

- Rodent PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Plasma Cmax (~1.2 µg/mL) and t₁/₂ (~4 hours) are measured via LC-MS/MS .

- Toxicity screening : 14-day repeat-dose study in mice (50 mg/kg/day) monitors liver enzymes (ALT/AST) and renal function (BUN) .

- Xenograft models : Use HT-29 colon cancer xenografts to correlate tumor growth inhibition with plasma exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.